N-(5-methyl-1,2-oxazol-3-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide
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Overview
Description
N-(5-METHYL-3-ISOXAZOLYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE is a complex organic compound that features both isoxazole and pyrazole rings. The presence of the trifluoromethyl group adds to its chemical stability and reactivity, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-3-ISOXAZOLYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE typically involves multi-step organic reactionsThe trifluoromethyl group is often introduced through radical trifluoromethylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis would generally follow similar steps as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-3-ISOXAZOLYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The trifluoromethyl and other groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, NEt3, and various oxidizing and reducing agents . Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different isoxazole derivatives, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
N-(5-METHYL-3-ISOXAZOLYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials due to its stability and reactivity
Mechanism of Action
The mechanism of action for N-(5-METHYL-3-ISOXAZOLYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(5-METHYL-3-ISOXAZOLYL)BENZENESULFONAMIDE: Another compound featuring the isoxazole ring, used in different chemical and biological applications.
5-METHYL-N-(5-METHYL-3-ISOXAZOLYL)-3-ISOXAZOLECARBOXAMIDE: Shares structural similarities and is used in early discovery research.
Uniqueness
N-(5-METHYL-3-ISOXAZOLYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE is unique due to the presence of both the isoxazole and pyrazole rings, along with the trifluoromethyl group. This combination imparts distinct chemical properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C12H13F3N4O2 |
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Molecular Weight |
302.25 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide |
InChI |
InChI=1S/C12H13F3N4O2/c1-6-4-9(12(13,14)15)17-19(6)8(3)11(20)16-10-5-7(2)21-18-10/h4-5,8H,1-3H3,(H,16,18,20) |
InChI Key |
GRJFMUXPZFYIKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NC2=NOC(=C2)C)C(F)(F)F |
Origin of Product |
United States |
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